1-(2,6-Dimethyl-4-ethoxyphenyl)ethanol

Description

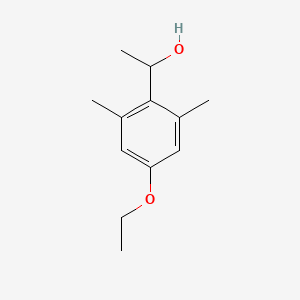

1-(2,6-Dimethyl-4-ethoxyphenyl)ethanol (CAS: 355382-90-0) is a substituted phenyl ethanol derivative characterized by a 2,6-dimethyl-4-ethoxy aromatic ring and a secondary alcohol functional group. This compound was previously available at ≥95% purity but has been discontinued as a commercial product .

Properties

IUPAC Name |

1-(4-ethoxy-2,6-dimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-5-14-11-6-8(2)12(10(4)13)9(3)7-11/h6-7,10,13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKBDOPQACPDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)C)C(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethyl-4-ethoxyphenyl)ethanol typically involves the reaction of 2,6-dimethyl-4-ethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethyl-4-ethoxyphenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in the presence of a suitable base.

Major Products Formed

Oxidation: 1-(2,6-Dimethyl-4-ethoxyphenyl)ethanone or 2,6-dimethyl-4-ethoxybenzaldehyde.

Reduction: 1-(2,6-Dimethyl-4-ethoxyphenyl)ethane.

Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its structure allows for various transformations, making it suitable for the production of other complex organic molecules.

- Reactions : It can undergo oxidation, reduction, and substitution reactions.

- Applications : Used in the synthesis of pharmaceuticals and agrochemicals.

Research indicates that 1-(2,6-Dimethyl-4-ethoxyphenyl)ethanol exhibits several biological activities:

- Antimicrobial Properties : Studies have shown it to be effective against various bacterial strains.

- Antioxidant Activity : The compound acts as a free radical scavenger, potentially offering protective effects against oxidative stress.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against gram-positive and gram-negative bacteria | |

| Antioxidant | Neutralizes free radicals | |

| Anticancer | Induces apoptosis in cancer cells |

Pharmaceutical Applications

The compound is under investigation for its potential use in drug development:

- Mechanism of Action : It may interact with specific molecular targets involved in disease pathways.

- Therapeutic Uses : Potential applications in treating infections and cancer.

Industrial Applications

This compound has several industrial applications:

- Dyes and Pigments : Utilized in the synthesis of colorants due to its stable structure.

- Agrochemicals : Employed in the development of pesticides and herbicides.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory explored the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The findings indicated that this compound not only inhibited growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their effectiveness.

Case Study 2: Antioxidant Properties

Research published in a peer-reviewed journal highlighted the antioxidant properties of this compound. The study demonstrated its ability to scavenge free radicals effectively, suggesting potential applications in formulations aimed at reducing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethyl-4-ethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ethoxy group may also influence the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Compared Compounds

Key Observations:

Substituent Effects: The target compound features ethoxy and methyl groups at the 4-, 2-, and 6-positions of the aromatic ring. In contrast, 1-[2-(3,7-Dimethyl-2,6-octadienyl)-4-hydroxy-6-methoxyphenyl]ethanone () has a bulky geranyl chain at the 2-position, which may sterically hinder interactions with biological targets compared to the smaller methyl groups in the target compound .

Functional Group Differences: The secondary alcohol in the target compound enables hydrogen bonding, increasing solubility in polar solvents. Conversely, the ketone in the ethanone analog () lacks hydrogen-bond-donating capacity, reducing solubility but enhancing metabolic stability .

Stability and Commercial Status

- Geranyl-Substituted Ethanone: The presence of a conjugated geranyl chain () may confer UV absorption properties useful in photochemical applications, whereas the target compound’s simpler structure lacks this feature .

Hypothesized Physicochemical Properties

- Boiling/Melting Points: The geranyl-substituted ethanone () likely has a higher molecular weight and melting point due to its extended hydrocarbon chain, whereas the target compound’s smaller substituents may result in lower thermal stability .

- Reactivity: The secondary alcohol in the target compound is prone to oxidation (forming a ketone) or esterification, whereas the ethanone analog is less reactive under similar conditions .

Biological Activity

1-(2,6-Dimethyl-4-ethoxyphenyl)ethanol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This compound features a substituted phenolic structure that contributes to its biological activity. The presence of the ethoxy and dimethyl groups enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound is believed to stem from several mechanisms:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.

- Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial activity. A comparative study showed varying inhibition zones against common pathogens:

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Escherichia coli | 20 | 23 |

| Klebsiella pneumoniae | 25 | 27 |

These results highlight its potential as a therapeutic agent in treating bacterial infections .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The IC50 values were determined as follows:

| Compound | IC50 (mg/mL) |

|---|---|

| This compound | 1.5 |

| Ascorbic Acid (Control) | 0.1 |

This data indicates that while the compound possesses antioxidant properties, it is less potent than ascorbic acid .

Anticancer Activity

In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| Huh7 (Liver Cancer) | 16.0 |

These findings suggest a promising role for this compound in cancer therapy, warranting further investigation into its mechanisms .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound. Researchers synthesized several analogs and assessed their biological activities, finding that modifications to the ethoxy group significantly influenced both antimicrobial and anticancer efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.